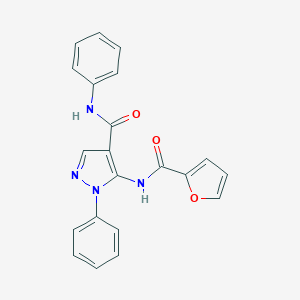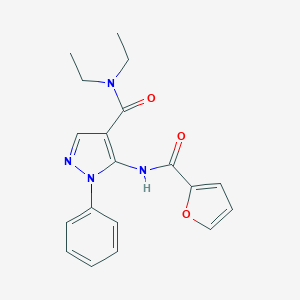![molecular formula C21H18N2O2 B504826 2-methyl-N-[2-(phenylcarbamoyl)phenyl]benzamide](/img/structure/B504826.png)
2-methyl-N-[2-(phenylcarbamoyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-[2-(phenylcarbamoyl)phenyl]benzamide is a chemical compound with a complex structure that includes an anilinocarbonyl group attached to a phenyl ring, which is further connected to a 2-methylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[2-(phenylcarbamoyl)phenyl]benzamide typically involves the reaction of 2-methylbenzoic acid with aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting intermediate is then treated with phosgene or a similar reagent to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[2-(phenylcarbamoyl)phenyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the anilinocarbonyl group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halides or alkoxides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Halogenated or alkoxylated derivatives.
Scientific Research Applications
2-methyl-N-[2-(phenylcarbamoyl)phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-N-[2-(phenylcarbamoyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target molecule, inhibiting its activity or modulating its function. This interaction can lead to various biological effects, depending on the target and the pathway involved.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(anilinocarbonyl)phenyl]-2-methoxybenzamide
- N-[2-(anilinocarbonyl)phenyl]-3-iodo-4-methoxybenzamide
- N-[2-(anilinocarbonyl)phenyl]-2,4-dichlorobenzamide
Uniqueness
2-methyl-N-[2-(phenylcarbamoyl)phenyl]benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C21H18N2O2 |
|---|---|
Molecular Weight |
330.4g/mol |
IUPAC Name |
2-methyl-N-[2-(phenylcarbamoyl)phenyl]benzamide |
InChI |
InChI=1S/C21H18N2O2/c1-15-9-5-6-12-17(15)20(24)23-19-14-8-7-13-18(19)21(25)22-16-10-3-2-4-11-16/h2-14H,1H3,(H,22,25)(H,23,24) |
InChI Key |
RCZRCQPUEWPIER-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


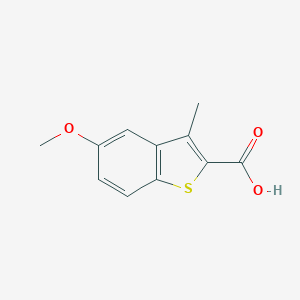
![5-Hydroxytricyclo[5.2.1.0~2,6~]deca-4,8-dien-3-one](/img/structure/B504746.png)
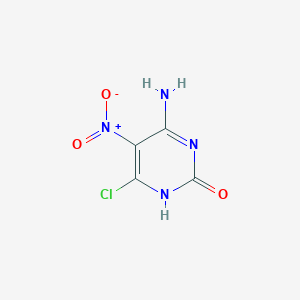
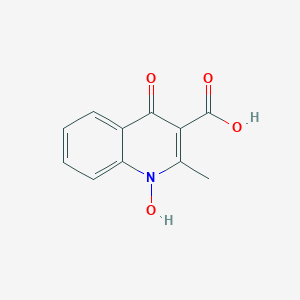
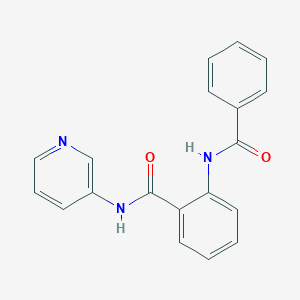
![N-[2-(pyridin-2-ylcarbamoyl)phenyl]thiophene-2-carboxamide](/img/structure/B504756.png)
![N-{2-[(4-pyridinylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B504757.png)
![N-[4-(thiophene-2-carbonylamino)phenyl]pyridine-3-carboxamide](/img/structure/B504758.png)
![5-[(2-chlorobenzoyl)amino]-N-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B504759.png)
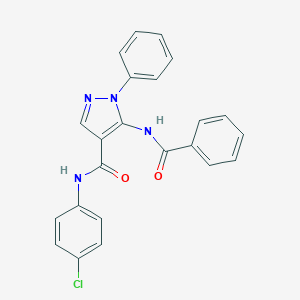
![5-[(2-chlorobenzoyl)amino]-N-(1-naphthyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B504764.png)
![5-[(2-fluorobenzoyl)amino]-N-(3-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B504766.png)
